molecular formula C6H16N2OSn B8343938 2-(Hydrazinocarbonyl)ethyltrimethylstannane

2-(Hydrazinocarbonyl)ethyltrimethylstannane

Cat. No. B8343938
M. Wt: 250.91 g/mol
InChI Key: FQOYJDIWVVCGHK-UHFFFAOYSA-N
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Patent
US04260552

Procedure details

A mixture of 8 g (30 mmoles) of 2-(ethoxycarbonyl)-ethyltrimethylstannane (compound 47), 5 ml of 95% hydrazine (150 mmoles) in 10 ml of ethanol was refuxed for 2 hours. The volatiles were removed at reduced pressure. Distillation of the crude product afforded 5.26 g of 2-(hydrazinocarbonyl)ethyltrimethylstannane, b.p. 92°-98° C. (0.07 mm), compound 42 of Table I. The infrared spectrum of the distillate showed the following characteristic absorptions: 3300 cm-1 (N-H), 1660 cm-1 and 1530 cm-1 ##STR22## and 760 cm-1 (--Sn(CH3)3). A gas chromatogram of the sample showed a single peak on a 6'×1/8" commercially obtained column packed with 10% on silicone gum rubber on silanized diatomaceous earth. The NMR spectrum exhibited the following proton absorptions: a broad singlet at 752 Hz (1 proton) assigned to N-H, a singlet at 388 Hz (2 protons) assigned to NH2, a triplet centered at 235 Hz (2 protons) assigned to ##STR23## a triplet centered at 98 Hz (2 protons) assigned to CH2 -Sn, and a singlet centered at 6 Hz (9 protons) assigned to Sn(CH3)3.
Name
2-(ethoxycarbonyl)-ethyltrimethylstannane
Quantity
8 g
Type
reactant
Reaction Step One
Name
compound 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][CH2:7][Sn:8]([CH3:11])([CH3:10])[CH3:9])=O)C.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:4]([CH2:6][CH2:7][Sn:8]([CH3:11])([CH3:10])[CH3:9])=[O:3])[NH2:13]

Inputs

Step One
Name
2-(ethoxycarbonyl)-ethyltrimethylstannane
Quantity
8 g
Type
reactant
Smiles
C(C)OC(=O)CC[Sn](C)(C)C
Name
compound 47
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CC[Sn](C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(N)C(=O)CC[Sn](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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